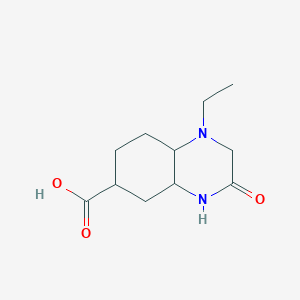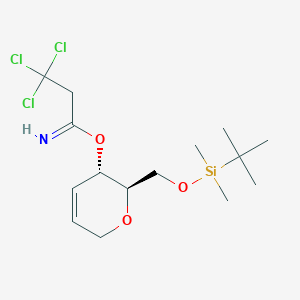
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity, which makes it useful in various chemical transformations and applications.
Métodos De Preparación
The synthesis of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloropropanimidate moiety, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate exerts its effects involves the interaction of its functional groups with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions to occur at other sites of the molecule. The trichloropropanimidate moiety can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar compounds to (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl3,3,3-trichloropropanimidate include:
- (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl acetate
- (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl chloride
These compounds share similar structural features but differ in their functional groups, which can lead to different reactivity and applications. The uniqueness of this compound lies in its combination of the TBDMS protecting group and the trichloropropanimidate moiety, which provides a balance of stability and reactivity .
Propiedades
Fórmula molecular |
C15H26Cl3NO3Si |
|---|---|
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
[(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl] 3,3,3-trichloropropanimidate |
InChI |
InChI=1S/C15H26Cl3NO3Si/c1-14(2,3)23(4,5)21-10-12-11(7-6-8-20-12)22-13(19)9-15(16,17)18/h6-7,11-12,19H,8-10H2,1-5H3/t11-,12+/m0/s1 |
Clave InChI |
DOTUGRVDZWVVPO-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CCO1)OC(=N)CC(Cl)(Cl)Cl |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)OC(=N)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


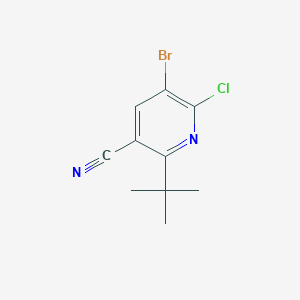
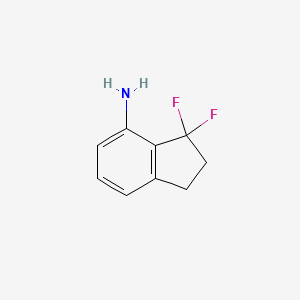
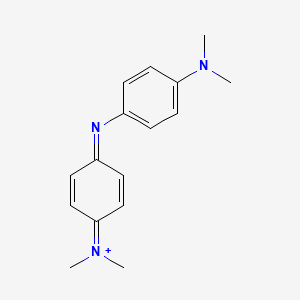

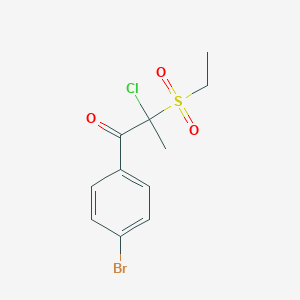
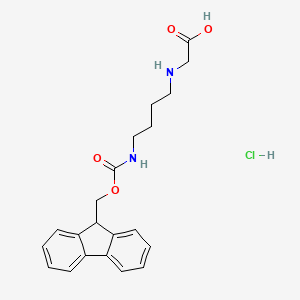
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
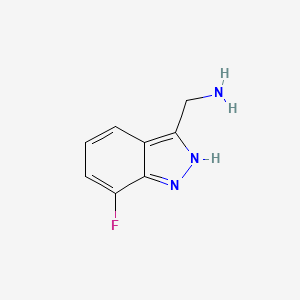

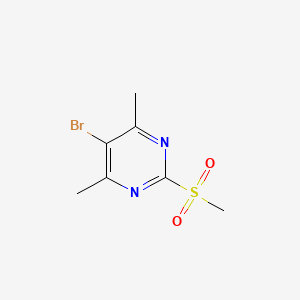
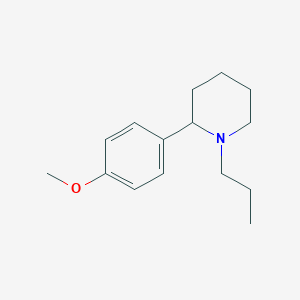
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
